molecular formula C14H16ClNO3S B8627060 N-(3-Chloro-2-sulfanylbenzoyl)-N-cyclopentylglycine CAS No. 83596-90-1

N-(3-Chloro-2-sulfanylbenzoyl)-N-cyclopentylglycine

Cat. No. B8627060
CAS RN: 83596-90-1
M. Wt: 313.8 g/mol
InChI Key: HWMUVZBRGKAJCZ-UHFFFAOYSA-N
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Patent
US04440941

Procedure details

To a chilled solution of methanolic ammonia (50 ml) was added 3.7 g (0.0104 m) of N-(2-acetylthio-3-chlorobenzoyl)-N-cyclopentylglycine. The reaction was covered with nitrogen and stirred 3 hours while warming slowly from 0° C. to room temperature.
Name
N-(2-acetylthio-3-chlorobenzoyl)-N-cyclopentylglycine
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([S:4][C:5]1[C:22]([Cl:23])=[CH:21][CH:20]=[CH:19][C:6]=1[C:7]([N:9]([CH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)[CH2:10][C:11]([OH:13])=[O:12])=[O:8])(=O)C>N>[SH:4][C:5]1[C:22]([Cl:23])=[CH:21][CH:20]=[CH:19][C:6]=1[C:7]([N:9]([CH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)[CH2:10][C:11]([OH:13])=[O:12])=[O:8]

Inputs

Step One
Name
N-(2-acetylthio-3-chlorobenzoyl)-N-cyclopentylglycine
Quantity
3.7 g
Type
reactant
Smiles
C(C)(=O)SC1=C(C(=O)N(CC(=O)O)C2CCCC2)C=CC=C1Cl
Name
Quantity
50 mL
Type
solvent
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
stirred 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming slowly from 0° C. to room temperature

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
SC1=C(C(=O)N(CC(=O)O)C2CCCC2)C=CC=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.